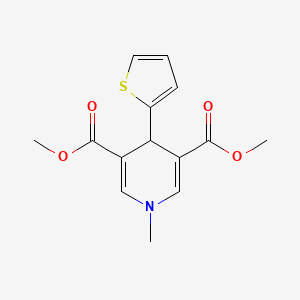

dimethyl 1-methyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves reactions of various pyridinio derivatives with dimethyl acetylenedicarboxylate under specific conditions. For example, dimethyl 4-thia-1-azatetracyclo derivatives, which share a similar structural motif, are prepared through reactions in chloroform or benzene at room or elevated temperatures, yielding moderate yields (Kakehi et al., 1994). Another method involves the preparation of 3,5-dihydro-1H-thieno[3,4-c]pyrrole 2,2-dioxides reacting with dimethyl acetylenedicarboxylate to form novel compounds under varying conditions (Ando et al., 1992).

Molecular Structure Analysis

The molecular structures of these compounds are elucidated using physical and spectral analysis, including X-ray diffraction techniques. The structures are often confirmed through mechanistic considerations and spectral inspections, providing insight into the complex arrangements and interactions within these molecules (Kakehi et al., 1994).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including thermolysis and Diels-Alder reactions, leading to the formation of different derivatives with distinct chemical properties. For example, the thermolysis of 4-thia-1-azatetracyclo derivatives in xylene yields dimethyl phthalate and corresponding thiazole derivatives in good yields (Kakehi et al., 1994). The Diels-Alder reaction of 3,5-dihydro-1H-thieno[3,4-c]pyrrole 2,2-dioxides with dimethyl acetylenedicarboxylate produces various novel compounds depending on the reaction conditions and substituents (Ando et al., 1992).

科学的研究の応用

New Heterocyclic Compound Synthesis

Various research studies have utilized dimethyl acetylenedicarboxylate to synthesize new heterocycles, showing the versatility of this reagent in organic synthesis. For example, reactions with 1-pyridinio(thiocarbonyl)methylides and 2-isoquinolinio(thiocarbonyl)methylides yield new dimethyl 10aH-pyrido[1,2-d][1,4]thiazepine-1,2-dicarboxylate derivatives and corresponding dimethyl 6aH-pyrido[1,2-d]thieno[2′,3′-b][1,4]thiazepine-5,6-dicarboxylates, confirmed by X-ray analyses (A. Kakehi, S. Ito, J. Hakui, 1993).

Antileukemic Activity

Studies on dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate derivatives and their reduction products have demonstrated modest in vivo antileukemia activity, indicating potential pharmaceutical applications. Some diesters exhibited significant activity against P-388 leukemia in vivo, suggesting these compounds' relevance in developing new antileukemic treatments (W. Anderson, P. Corey, 1977).

Synthetic Methodologies

The synthesis of dimethyl heterocyclic-o-dicarboxylates using dimethyl acetylenedicarboxylate highlights the importance of this reagent in preparing key intermediates for various heterocyclic compounds, further emphasizing its role in the development of novel synthetic methodologies (Y. Tominaga, K. Ueda, 2005).

Thiazolo[3,2-a]pyridine Derivatives

The low-temperature reaction with 3-formylchromones results in the synthesis of thiazolo[3,2-a]pyridine derivatives, showcasing another application of dimethyl acetylenedicarboxylate in heterocyclic compound synthesis. This process involves unusual rearrangements and yields compounds that could have interesting biological activities (Michael A. Terzidis et al., 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

dimethyl 1-methyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-15-7-9(13(16)18-2)12(11-5-4-6-20-11)10(8-15)14(17)19-3/h4-8,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUJTPRHVHYDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(C(=C1)C(=O)OC)C2=CC=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)

![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5522901.png)

![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)

![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)

![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)

![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)